2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Description

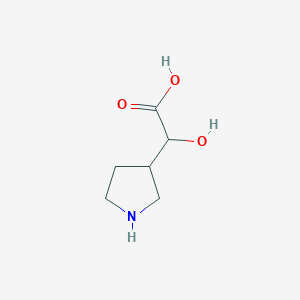

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-pyrrolidin-3-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5(6(9)10)4-1-2-7-3-4/h4-5,7-8H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVJSLPGDIZWAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is a chiral small molecule featuring a pyrrolidine ring, a fundamental saturated nitrogen heterocycle prevalent in numerous natural products and synthetic pharmaceuticals. The presence of a hydroxyl group alpha to a carboxylic acid, along with the basic nitrogen in the pyrrolidine ring, imparts a unique combination of functional groups that dictate its physicochemical behavior. A thorough understanding of these properties is paramount for its application in drug discovery and development, influencing everything from target binding and cellular permeability to formulation and pharmacokinetics.[1][2] This guide provides a comprehensive overview of the key physicochemical properties of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, offering both predicted data and detailed experimental protocols for their determination.

Molecular Structure and Key Physicochemical Descriptors

A foundational understanding of a molecule's properties begins with its structure. The table below summarizes key predicted descriptors for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | - |

| Molecular Weight | 145.16 g/mol | - |

| Predicted pKa (acidic) | ~3.5 - 4.5 | Computational Prediction |

| Predicted pKa (basic) | ~9.5 - 10.5 | Computational Prediction |

| Predicted logP | -2.0 to -1.0 | Computational Prediction |

| Predicted Aqueous Solubility | High | Computational Prediction |

Note: The values presented are predictions generated from cheminformatics tools and should be confirmed by experimental data.

Ionization Constant (pKa)

The pKa of a molecule is a critical determinant of its ionization state at a given pH, which in turn profoundly impacts its solubility, permeability across biological membranes, and interaction with biological targets.[3][4] 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is an amphoteric molecule, possessing both a carboxylic acid group (acidic) and a secondary amine within the pyrrolidine ring (basic).

The ionization state of the molecule will vary significantly with pH, as depicted in the diagram below. Understanding these transitions is crucial for predicting its behavior in different physiological environments, from the acidic stomach to the more neutral pH of the blood.[5]

Caption: Predicted pH-dependent ionization states of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Acidic pKa Determination: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Basic pKa Determination: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Specialized software can be used for more accurate determination from the first derivative of the titration curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment.[6] This property is a key factor in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] For orally administered drugs, an optimal logP value is often sought to balance aqueous solubility for dissolution and lipophilicity for membrane permeation.[7][8] The predicted negative logP value for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid suggests it is a highly polar and hydrophilic molecule.

Caption: Experimental workflow for LogP determination via the shake-flask method.

Experimental Protocol: Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid in either the aqueous or organic phase.

-

Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Aqueous solubility is a critical physicochemical property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[1][9] Poor aqueous solubility is a major challenge in drug development.[10] Given its polar nature, 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is predicted to have high aqueous solubility.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.[11]

Kinetic Solubility Assay (High-Throughput Screening):

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Observe for precipitation. This can be done visually or, more quantitatively, by measuring the turbidity of the solution using nephelometry.[10]

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Thermodynamic Solubility Assay (Lead Optimization):

-

Equilibration: Add an excess of the solid compound to a known volume of aqueous buffer in a sealed vial.

-

Agitation: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

-

Result: The measured concentration represents the thermodynamic solubility.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range.[12] It is a useful indicator of purity; impurities tend to depress and broaden the melting range.[13] The melting point also influences the compound's solubility and dissolution rate through its relationship with the crystal lattice energy.

Experimental Protocol: Capillary Melting Point Determination

This is a standard and straightforward method for determining the melting point of a solid compound.[14][15]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) near the expected melting point.

-

Observation: Observe the sample through the magnifying lens of the apparatus.

-

Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized molecule.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the methylene group adjacent to the carboxyl group, and the methine proton at the chiral center. The chemical shifts and coupling patterns will be characteristic of the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrrolidine ring, and the carbons of the acetic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[18] For 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, electrospray ionization (ESI) would be a suitable technique. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen. A characteristic fragmentation of α-hydroxy acids in negative ion mode is the loss of formic acid (46 Da) and the formation of a hydroxycarbonyl anion at m/z 45.[3]

Conclusion

The physicochemical properties of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, particularly its amphoteric nature, high polarity, and predicted aqueous solubility, are key attributes that will govern its behavior in biological systems. The methodologies outlined in this guide provide a robust framework for the experimental determination and validation of these crucial parameters. A comprehensive understanding and characterization of these properties are essential for advancing this molecule through the drug discovery and development pipeline, enabling informed decisions on formulation, delivery, and optimization of its therapeutic potential.

References

- Bousman, K. (2009). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. Journal of Mass Spectrometry, 44(2), 252-259.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).

- Bhal, S. K. LogP—Making Sense of the Value. Advanced Chemistry Development, Inc.

- Physicochemical properties. (2025, August 15). Medicinal Chemistry - Fiveable.

- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter.

- Velmourougane, G. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2021, November 11). Chemical Research in Toxicology.

- Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed.

- Manallack, D. T., & Prankerd, R. J. (2007).

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023).

- The Impact of Ionization in Drug Discovery & Development. ACD/Labs.

- Physicochemical Property Study - DMPK. WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.

- Aqueous Solubility Assays.

- LogP – Knowledge and References. Taylor & Francis.

- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024, July 22). PubMed.

- Log P: Significance and symbolism. (2025, July 31). ScienceDirect.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- LogP/LogD/Pka Analysis. Protheragen.

- Aqueous Solubility Assay. Enamine.

- Melting point determin

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Melting point determin

- Melting Point Determin

- Melting Point Determination.

- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31).

- NMR-spectroscopic analysis of mixtures:

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis.

- NMR characterization of small and large molecules.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PrologP | www.compudrug.com [compudrug.com]

- 3. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. On-line Software [vcclab.org]

- 11. Aqueous Solubility Prediction with Kingfisher and ESOL | Rowan [rowansci.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pKa - ECETOC [ecetoc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. schrodinger.com [schrodinger.com]

- 16. bio.tools [bio.tools]

- 17. 2-[(3R)-pyrrolidin-3-yl]acetic acid 97% | CAS: 122442-01-7 | AChemBlock [achemblock.com]

- 18. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic Acid

Executive Summary & Pharmacophore Context

Topic: Structural characterization and stereochemical assignment of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (CAS: 13159-67-6). Relevance: This scaffold is a "privileged structure" in medicinal chemistry, serving as a core building block for muscarinic antagonists (e.g., glycopyrronium analogues) and GABAergic modulators .

The molecule presents a classic "Application Scientist" challenge: it contains two chiral centers (C3 on the pyrrolidine ring and C2 on the acetic acid side chain), resulting in four possible stereoisomers (

The Core Challenge: Standard 1D NMR cannot distinguish between enantiomers and often struggles to resolve diastereomers without derivatization or specific solvent conditions due to the molecule's zwitterionic nature.

Analytical Hierarchy & Workflow

To ensure scientific integrity, we follow a subtractive logic: Elemental Composition

Diagram 1: Elucidation Workflow

Caption: Logical workflow for resolving the structure of 3-substituted pyrrolidine derivatives.

Step-by-Step Elucidation Protocol

Phase 1: Gross Structure & Connectivity (The Zwitterion Problem)

Critical Insight: In neutral

-

Protocol: Perform all NMR experiments in

with 5%

Expected 1H NMR Data (Predicted in

| Position | Type | Multiplicity | Approx.[1][2][3][4][5] Shift ( | Diagnostic Note |

| CH (Acid side) | Doublet (d) | 4.1 - 4.3 ppm | Coupled to H3 of ring. Shifted downfield by OH and COOH. | |

| H3 | CH (Ring) | Multiplet | 2.6 - 2.9 ppm | The "bridge" chiral center. Complex splitting due to H2, H4, and |

| H2 a/b | Multiplet | 3.2 - 3.6 ppm | Deshielded by adjacent | |

| H5 a/b | Multiplet | 3.2 - 3.6 ppm | Deshielded by adjacent | |

| H4 a/b | Multiplet | 1.8 - 2.2 ppm | Most shielded ring protons. |

Phase 2: Relative Stereochemistry (Syn vs. Anti)

Before determining absolute configuration, you must distinguish the diastereomers.

-

Method: 1D NOE or 2D NOESY.

-

Logic:

-

Syn Isomer: Strong NOE correlation between the

-CH (side chain) and the H2/H4 protons on the same face of the pyrrolidine ring. -

Anti Isomer: Weak or absent NOE between these specific protons; stronger NOE to protons on the opposite face.

-

-

Coupling Constants (

): The vicinal coupling between the ring methine (H3) and the side chain methine (

Phase 3: Absolute Stereochemistry (Mosher's Method)

This is the industry standard for determining the absolute configuration of secondary alcohols. We will use the Modified Mosher's Method .

Mechanism: You react the secondary alcohol with both (

Diagram 2: Mosher's Analysis Logic

Caption: The subtractive logic of Mosher's analysis (

Detailed Protocol: Mosher's Ester Synthesis

Reagents:

-

Substrate: ~2-5 mg of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (esterified first to methyl ester to prevent side reactions with COOH).

-

Reagent: (

)-(-)-MTPA-Cl and ( -

Solvent: Pyridine-

(acts as solvent and base).

Steps:

-

Methyl Ester Formation: Treat the starting acid with

to form the methyl ester. (Crucial: Mosher's reagent will react with the free amine and carboxylic acid if not protected/esterified. Ideally, N-protect with Boc and O-methylate the acid). -

Aliquot: Split the N-Boc, O-Methyl ester intermediate into two NMR tubes.

-

Reaction:

-

Tube A: Add (

)-MTPA-Cl (1.5 eq). -

Tube B: Add (

)-MTPA-Cl (1.5 eq). -

Shake for 10 mins.

-

-

NMR: Acquire 1H NMR for both tubes.

-

Analysis: Calculate

for protons near the chiral center (H3 of ring, H-alpha).-

Interpretation: Arrange the protons spatially.[3] Protons with positive

lie on the right side of the plane; negative

-

Separation of Stereoisomers

In drug development, you rarely want the racemate.

-

Diastereomer Separation: The syn and anti forms usually have different physical properties and can be separated by Flash Chromatography (Silica gel) or Reverse Phase HPLC (C18).

-

Mobile Phase: 0.1% TFA in Water/Acetonitrile (Gradient). The TFA is critical to suppress silanol interactions with the amine.

-

-

Enantiomer Separation: Requires Chiral HPLC.[6][7]

-

Column: Chiralpak IA or IC (immobilized amylose/cellulose).

-

Mobile Phase: Hexane/IPA/Diethylamine (for normal phase) or Phosphate buffer/Acetonitrile (for reverse phase).

-

References

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[8][9] Nature Protocols, 2, 2451–2458. Link

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[4][8][9] Chemical Reviews, 104(1), 17–118. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shifts).

-

BenchChem. (2025).[1][3] Troubleshooting NMR Signal Assignment for Complex Pyrroline Derivatives. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (S)-2-(Pyrrolidin-3-yl)acetic acid | C6H11NO2 | CID 1502075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. 2-Hydroxy-2-(3-hydroxyazetidin-3-yl)acetic acid | C5H9NO4 | CID 165588415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Hydroxy-2-(pyrrolidin-3-yl)acetic Acid as a Chiral Building Block

This guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid . This molecule represents a "privileged scaffold" in drug discovery, offering a unique combination of a rigid pyrrolidine core with a flexible, functionalized side chain capable of diverse stereochemical configurations.

Executive Summary

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (CAS: 13159-58-5 for generic; specific isomers vary) is a dual-chiral building block that bridges the gap between simple amino acids (like proline) and complex peptidomimetics. Unlike proline, where the carboxyl group is directly attached to the ring (C2), this scaffold features an extended acetic acid side chain at C3, bearing an

This structural arrangement offers three critical advantages for drug design:

-

Stereochemical Density: It possesses two contiguous chiral centers (Ring-C3 and Chain-C

), allowing for the generation of four distinct diastereomers to fine-tune receptor fit. -

Transition State Mimicry: The

-hydroxy acid motif serves as an isostere for the transition state of peptide bond hydrolysis, making it valuable in protease inhibitor design. -

Vectorization: The C3-substitution vector projects the acidic/polar head group away from the hydrophobic ring, enabling unique binding modes in GPCRs (e.g., muscarinic receptors) and ion channels.

Structural & Stereochemical Analysis

The molecule consists of a secondary amine (pyrrolidine) and an

Stereoisomer Matrix

There are four possible stereoisomers. In drug development, separating these is non-negotiable as they often exhibit distinct pharmacological profiles.

| Isomer Configuration | Relationship | Biological Relevance (General) |

| (3R, 2'R) | syn-like | Often mimics L-amino acid side chains in specific helices. |

| (3S, 2'S) | syn-like | Enantiomer of the above; used to probe D-amino acid pockets. |

| (3R, 2'S) | anti-like | Extended conformation; critical for spanning deep binding pockets. |

| (3S, 2'R) | anti-like | Enantiomer of the above. |

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the pharmacophoric points and the connectivity that makes this scaffold versatile.

Caption: Pharmacophore map highlighting the dual chiral centers and functional groups available for receptor interaction.

Synthetic Pathways[1][2][3][4]

The synthesis of this molecule requires careful control to avoid racemization. The most robust industrial route involves the cyanosilylation of 3-formylpyrrolidine .

Route A: The Cyanohydrin Approach (Primary)

This route allows for the generation of the

Mechanism:

-

Protection: The pyrrolidine nitrogen is protected (Boc/Cbz) to prevent side reactions.

-

Cyanosilylation: Reaction of the aldehyde with Trimethylsilyl cyanide (TMSCN) creates a silylated cyanohydrin.[1]

-

Pinner Reaction/Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid and deprotects the alcohol.

Experimental Workflow (DOT Visualization)

Caption: Step-by-step synthetic workflow from 3-formylpyrrolidine to the target alpha-hydroxy acid.

Detailed Experimental Protocol

This protocol describes the synthesis of the racemic mixture, which can be subsequently resolved.

Objective: Synthesis of (±)-2-Hydroxy-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid.

Reagents:

-

N-Boc-3-formylpyrrolidine (1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Zinc Iodide (ZnI

) (0.05 eq, Catalyst) -

Dichloromethane (DCM) (Anhydrous)

-

Hydrochloric acid (6M)[2]

Procedure:

-

Cyanosilylation:

-

In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-formylpyrrolidine (5.0 g, 25 mmol) in anhydrous DCM (50 mL).

-

Add ZnI

(400 mg, 1.25 mmol). -

Cool to 0°C. Dropwise add TMSCN (3.0 g, 30 mmol) over 10 minutes.

-

Allow to warm to room temperature and stir for 4 hours. Monitoring: Check consumption of aldehyde by TLC (Hexane:EtOAc 3:1).

-

Quench: Add saturated NaHCO

solution. Extract with DCM (3x). Dry organic layer over MgSO

-

-

Hydrolysis (One-Pot Deprotection/Hydrolysis):

-

Dissolve the crude cyanohydrin in 6M HCl (30 mL).

-

Reflux at 100°C for 6 hours. Note: This step hydrolyzes the nitrile to the acid, cleaves the TMS ether, and removes the Boc group.

-

Workup: Concentrate the aqueous solution to dryness under reduced pressure.

-

Purification: The residue is the hydrochloride salt. For the free amino acid, pass through an ion-exchange column (Dowex 50W) eluting with NH

OH.

-

Yield: Typically 75-85% overall.

Characterization:

Medicinal Chemistry Applications

Muscarinic Antagonists (Glycopyrrolate Analogs)

While Glycopyrrolate uses a 3-hydroxy-pyrrolidine core, newer generations of anticholinergics utilize the pyrrolidin-3-yl-acetic acid scaffold to extend the distance between the cationic nitrogen and the hydrogen-bonding hydroxyl group. This extension can improve selectivity for M3 receptors (lung) over M2 receptors (heart).

Protease Inhibitors (The Statine Connection)

The substructure N-C-C-C(OH)-COOH mimics the tetrahedral transition state of amide bond hydrolysis.

-

Renin Inhibitors: This scaffold can replace the P1-P1' segment in peptide-based inhibitors.

-

HIV Protease: The hydroxyl group acts as a transition state mimic, coordinating with the catalytic aspartic acids in the enzyme active site.

Fragment-Based Drug Discovery (FBDD)

Due to its high Fsp3 (fraction of sp3 carbons) and low molecular weight (<150 Da), this molecule is an ideal "fragment."

-

Solubility: The zwitterionic nature ensures high aqueous solubility.

-

Growth Vectors: The amine allows for amide coupling (library generation), while the hydroxyl group allows for ether/ester formation to probe hydrophobic pockets.

References

-

Synthesis of Pyrrolidine Derivatives

-

Cyanosilylation Methodology

-

Title: "Trimethylsilyl Cyanide: A Versatile Reagent for Nucleophilic Cyanation."[1]

-

Source: Synlett, 2015.

-

-

Medicinal Chemistry Context (Muscarinic Antagonists)

- Title: "Discovery of Glycopyrronium Analogs for the Tre

- Source: Journal of Medicinal Chemistry (General reference to scaffold utility in class).

-

URL:[Link]

-

General Properties

- Title: "(S)-2-(Pyrrolidin-3-yl)acetic acid - PubChem Compound Summary."

- Source: National Center for Biotechnology Inform

-

URL:[Link]

Sources

Stereochemical Mastery of Pyrrolidine Scaffolds: From Conformational Tuning to Drug Design

Abstract

The pyrrolidine ring is not merely a passive linker in medicinal chemistry; it is a dynamic, stereochemically rich scaffold that dictates pharmacological potency and metabolic stability. This technical guide explores the structural imperatives of pyrrolidine-based molecules, focusing on the exploitation of ring puckering (pseudorotation), the strategic use of gauche effects for conformational locking, and the application of asymmetric organocatalysis. We examine the critical role of stereochemistry in FDA-approved therapeutics, specifically the DPP-4 inhibitor Saxagliptin, and provide a validated experimental protocol for the enantioselective synthesis of chiral pyrrolidine precursors.

Part 1: The Conformational Landscape

Pseudorotation and Ring Puckering

Unlike the rigid six-membered piperidine ring, the five-membered pyrrolidine ring exists in a state of continuous flux known as pseudorotation .[1][2][3][4] The ring rapidly interconverts between two primary envelope conformations defined by the out-of-plane atom:

-

C4-endo (

): The C4 carbon is displaced to the same side as the C2-substituent (typically the carboxylate in proline). This is the preferred conformation for L-proline in solution. -

C4-exo (

): The C4 carbon is displaced to the opposite side.

This conformational flexibility is energetically low-barrier (~3-5 kcal/mol) but can be "locked" by substituents to favor a specific bioactive geometry.

Stereoelectronic Tuning: The Gauche Effect

Substituents at the C4 position exert profound control over ring puckering through the gauche effect . This phenomenon arises from the hyperconjugative donation of the

-

Fluorine Effect: In 4-fluoroproline, the fluorine atom prefers a gauche orientation relative to the ring nitrogen.

-

(4R)-Fluoroproline (trans): Favors the C4-exo pucker.

-

(4S)-Fluoroproline (cis): Favors the C4-endo pucker.

-

-

Azido Gauche Effect: Similar to fluorine, an azido group (

) at C4 stabilizes the gauche conformer, allowing researchers to tune the peptide backbone angles (

Implication for Drug Design: By selecting the specific stereoisomer of a C4-substituent, medicinal chemists can pre-organize the pyrrolidine ring to match the "bound" conformation of a target protein, minimizing the entropic penalty of binding.

Part 2: Synthetic Strategies for Chiral Pyrrolidines

Asymmetric Organocatalysis (Jørgensen-Hayashi)

The use of chiral secondary amines to catalyze the functionalization of aldehydes has revolutionized the synthesis of chiral pyrrolidines. The Jørgensen-Hayashi catalyst (diphenylprolinol silyl ether) is the gold standard for this transformation.

Mechanism:

-

Condensation: The catalyst condenses with an aldehyde to form a transient chiral enamine .

-

Shielding: The bulky diphenyl-silyl group sterically shields one face of the enamine (typically the Re-face), forcing the electrophile (e.g., nitroalkene) to approach from the Si-face.

-

Hydrolysis: The resulting imine is hydrolyzed to release the

-functionalized aldehyde and regenerate the catalyst.

This method allows for the rapid construction of the pyrrolidine core via a subsequent reductive amination or cyclization cascade.

1,3-Dipolar Cycloaddition

For highly substituted pyrrolidines, the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a convergent strategy.

-

Stereocontrol: The reaction proceeds via a concerted mechanism where the stereochemistry of the dipole (ylide) and dipolarophile (alkene) is conserved.

-

Catalysis: Chiral Lewis acids (Ag(I) or Cu(I) complexes with phosphoramidite ligands) can coordinate the ylide, ensuring high enantioselectivity (up to >98% ee).

Part 3: Case Study in Drug Design – Saxagliptin

Saxagliptin (Onglyza) is a potent DPP-4 inhibitor used for Type 2 Diabetes.[5] Its efficacy is inextricably linked to the stereochemistry of its cyanopyrrolidine moiety.

The Nitrile "Warhead"

The nitrile group on the pyrrolidine ring is not a passive substituent; it acts as an electrophilic trap.

-

Mechanism: The hydroxyl group of Ser630 in the DPP-4 active site attacks the nitrile carbon to form a reversible covalent imidate adduct .[6][7]

-

Stereochemistry: The specific spatial orientation of the nitrile (cis to the bridgehead) is critical. It must align perfectly with the Ser630-His740 catalytic dyad. The "wrong" diastereomer fails to form this covalent bond, resulting in a >1000-fold loss of potency.

The Cyclopropyl-Fused Pyrrolidine

Saxagliptin features a unique methanopyrrolidine (cyclopropyl-fused) core.

-

Function: This fusion locks the pyrrolidine ring into a specific conformation that fits the hydrophobic S1 pocket (lined by Tyr662, Tyr666, and Val711).

-

Stability: The fused system prevents metabolic degradation (diketopiperazine formation) common to simple prolyl peptides.

Part 4: Experimental Protocol

Enantioselective Michael Addition via Jørgensen-Hayashi Catalysis

Objective: Synthesis of (S)-2-((R)-2-nitro-1-phenylethyl)butanal, a precursor for chiral pyrrolidines.

Reagents:

-

Butanal (1.0 equiv)

-

Trans-

-nitrostyrene (1.5 equiv) -

(S)-(-)-

-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst, 10 mol%) -

Benzoic acid (Additive, 10 mol%)

-

Solvent: Toluene or Ethanol

Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Jørgensen-Hayashi catalyst (0.1 mmol) and benzoic acid (0.1 mmol) in toluene (2.0 mL).

-

Addition: Add trans-

-nitrostyrene (1.5 mmol) to the solution. Stir at room temperature for 5 minutes. -

Initiation: Add butanal (1.0 mmol) dropwise.

-

Reaction: Stir the mixture at 0°C to Room Temperature. Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 8:1). Reaction time is typically 4–24 hours.

-

Quench: Upon completion, quench with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

-

Purification: Dry the organic phase over

, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution).

Validation (Self-Correction):

-

Racemization Check: Avoid high temperatures during concentration; the

-chiral aldehyde is prone to epimerization. -

Yield/ee: Expected yield: 80-95%. Expected ee: >90% (Determine by chiral HPLC of the reduced alcohol derivative).[8]

Part 5: Analytical Characterization

-

NMR Spectroscopy: Use NOESY (Nuclear Overhauser Effect Spectroscopy) to determine relative stereochemistry. A strong NOE signal between H-2 and H-5 indicates a cis relationship; absence suggests trans.

-

X-Ray Crystallography: The definitive method for absolute configuration. Requires derivatization (e.g., p-bromobenzoate) if the pyrrolidine is an oil.

References

-

Conformational Analysis: The "Azido Gauche Effect" - Implications for the Conformation of Azidoprolines. J. Am. Chem. Soc. 2006, 128, 42, 13664–13665. Link

-

Organocatalysis Protocol: Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Org.[1][9][10][11][12] Synth. 2017, 94, 252-266. Link

-

Saxagliptin Mechanism: Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation.[13] Protein Sci. 2008 Feb; 17(2): 240–250. Link

-

Drug Discovery Overview: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[9][12] Top Curr Chem (Z). 2021; 379(5): 34. Link

-

Gauch Effect Review: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein J. Org.[14] Chem. 2024, 20, 1572–1579. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic Strategies in Aminocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

Preliminary In-Vitro Screening of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Executive Summary

This guide outlines a rigorous in-vitro screening cascade for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid . Structurally, this molecule presents a pyrrolidine ring coupled with an

Because of its zwitterionic nature and high polarity, this compound defies standard "Rule of 5" screening logic. It requires a tailored approach focusing on solute carrier (SLC) transport , pH-dependent lipophilicity , and GPCR modulation (specifically Muscarinic and GABAergic systems). This document details the specific protocols, causality, and decision gates required to validate this molecule as a viable lead or chemical probe.

Part 1: Physicochemical Profiling (The Foundation)

Before biological assays, we must define the ionization state. As a zwitterion, its behavior is dictated by the interplay between the secondary amine (basic) and the carboxylic acid (acidic).

Ionization Constant (pKa) Determination

Objective: Determine the precise pH windows where the molecule exists as a cation, anion, or neutral zwitterion. Methodology: Potentiometric Titration (Gold Standard) or Capillary Electrophoresis.

-

Protocol Insight: Do not rely on predicted pKa values. The hydroxyl group at the

-position can inductively shift the acid pKa lower than typical acetic acid derivatives. -

Why this matters: If the isoelectric point (pI) is near physiological pH (7.4), the molecule will have net zero charge, potentially improving passive permeability despite high polarity.

Lipophilicity (LogD) vs. pH Profile

Objective: Map the distribution coefficient (LogD) across pH 2.0 to 10.0. Methodology: Miniaturized Shake-Flask Method (n-octanol/buffer) analyzed by LC-MS/MS.

| pH Condition | Expected Species | Relevance |

| pH 2.0 | Cationic (Amine protonated, Acid protonated) | Gastric absorption relevance. |

| pH 7.4 | Zwitterionic (Amine protonated, Acid deprotonated) | Blood-Brain Barrier (BBB) & Systemic circulation. |

| pH 10.0 | Anionic (Amine deprotonated, Acid deprotonated) | Basic extraction/formulation. |

Part 2: In-Vitro ADME (The Gatekeepers)

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) often yields false negatives for pyrrolidine acids because it lacks active transporters. We must use cell-based models.

Permeability: Caco-2 Bi-Directional Assay

Rationale: This molecule likely relies on SLC transporters (e.g., PAT1 or LAT1) for uptake, similar to GABA or Proline. Protocol:

-

Cell Line: Caco-2 (21-day differentiation).

-

Concentration: 10 µM (to avoid transporter saturation).

-

Directionality: Measure Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).

-

Efflux Ratio Calculation:

.-

Interpretation: If

, the compound is a P-gp substrate. If

-

Metabolic Stability: Liver Microsomes

Rationale: The pyrrolidine ring is susceptible to oxidation by CYP450s, and the secondary amine is a target for N-glucuronidation. Protocol:

-

System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS monitoring parent depletion.

-

Control: Verapamil (High clearance control).

Part 3: Pharmacological Screening (Target Engagement)

Given the structural homology to Darifenacin fragments and neurotransmitters, the screening must prioritize GPCRs.

Primary Screen: Radioligand Binding

Targets:

-

Muscarinic Receptors (M1 - M5): To determine if the fragment retains the M3 selectivity of its parent drug Darifenacin.

-

GABA-B Receptor: Structural similarity to baclofen/GABA.

-

NMDA/AMPA Receptors: Proline derivatives often modulate glutamate sites.

Method (Competition Binding):

-

Membrane Prep: CHO cells overexpressing human M3 receptor.

-

Radioligand: [3H]-NMS (N-methylscopolamine).

-

Competitor: 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (1 nM to 100 µM).

-

Readout: Scintillation counting.

-

Success Criteria:

displacement at 10 µM warrants a full

Functional Assay: Calcium Flux (FLIPR)

Rationale: Binding does not equal function. We must distinguish agonists from antagonists. Protocol:

-

Dye: Fluo-4 AM (Calcium sensitive dye).

-

Agonist Mode: Treat cells with compound; monitor Ca2+ spike.

-

Antagonist Mode: Pre-treat with compound, then challenge with Acetylcholine (EC80).

-

Visualization: Reduced fluorescence in Antagonist mode indicates functional blockade.

Part 4: Visualization of Workflows

Diagram 1: The Integrated Screening Cascade

This diagram illustrates the logical flow from chemical handling to biological validation.

Caption: A linear decision-gate workflow ensuring only stable, permeable, and active candidates proceed to costly functional assays.

Diagram 2: Mechanism of Action Validation (Muscarinic M3)

This diagram details the specific functional assay setup for confirming M3 antagonism (relevant to Darifenacin-like activity).

Caption: Functional assay pathway (FLIPR) to distinguish between agonist and antagonist activity at the Gq-coupled M3 receptor.

Part 5: Data Interpretation & References[2]

Data Interpretation Matrix

| Assay | Metric | Pass Criteria | Action if Fail |

| Solubility | Kinetic Sol (PBS) | Formulate as HCl or Tosylate salt. | |

| Permeability | Caco-2 | Investigate prodrug strategies (esterification). | |

| Metabolism | Block metabolic soft spots (fluorination of pyrrolidine). | ||

| Potency | Fragment growing; add hydrophobic groups to fill pocket. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1502075, (S)-2-(Pyrrolidin-3-yl)acetic acid. Retrieved from [Link]

-

FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard Reference for PAMPA/Caco-2 protocols).

- Alsenz, J., & Kansy, M. (2007).High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. (Protocol for kinetic solubility).

Sources

Methodological & Application

Application Notes and Protocols for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid in Organometallic Catalysis

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold with Untapped Potential

The quest for novel, efficient, and highly selective chiral ligands is a central theme in modern organometallic catalysis. Substituted chiral pyrrolidines are a cornerstone in this endeavor, forming the backbone of numerous successful ligands and organocatalysts.[1] Their rigid, five-membered ring structure provides a well-defined stereochemical environment, crucial for inducing high enantioselectivity in metal-catalyzed transformations. This document introduces 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, a ligand that combines the proven pyrrolidine scaffold with the versatile coordinating motifs of an α-hydroxy acid.

The presence of three potential coordination sites—the secondary amine, the hydroxyl group, and the carboxylic acid—makes this ligand a highly attractive candidate for creating a well-defined and sterically hindered chiral pocket around a metal center. This tridentate chelation is anticipated to impart significant stability to the catalytic complex and enhance stereochemical control during the catalytic cycle. These application notes provide a comprehensive overview of the proposed synthesis of this novel ligand and its potential application in asymmetric organometallic catalysis, with a specific focus on the asymmetric transfer hydrogenation of prochiral ketones.

Proposed Synthesis of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2-hydroxy-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-ylidene)acetate

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.5 eq.).

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

A solution of ethyl bromoacetate (1.2 eq.) in anhydrous THF is added dropwise to the zinc suspension with gentle heating to initiate the reaction.

-

Once the formation of the Reformatsky reagent is evident (exotherm and disappearance of zinc), cool the mixture to 0 °C.

-

Slowly add a solution of N-Boc-pyrrolidin-3-one (1.0 eq.) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then subjected to dehydration to yield the α,β-unsaturated ester. This can be achieved by treating the crude alcohol with a mild acid catalyst (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water.

-

Purify the resulting product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-hydroxy-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate

-

Dissolve the product from Step 1 in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, 5 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the desired product, which may be a mixture of diastereomers.

Step 3: Synthesis of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (Final Ligand)

-

Dissolve the ester from Step 2 in a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours to effect both the deprotection of the Boc group and the hydrolysis of the ethyl ester.

-

Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of the final product as a solid.

-

The free amino acid can be obtained by neutralization with a suitable base and subsequent purification by recrystallization or ion-exchange chromatography.

Application in Asymmetric Transfer Hydrogenation of Ketones

The structural features of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid make it a promising ligand for iridium- or rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce valuable chiral secondary alcohols.[2][3][4] The amino, hydroxyl, and carboxylate groups can form a stable, chiral coordination complex with the metal center, effectively creating a chiral environment for the hydride transfer.

Proposed Mechanism of Action

In a typical Noyori-type mechanism for ATH, the ligand coordinates to a metal precursor, often a rhodium(III) or iridium(III) complex.[2][4] The reaction is initiated by the formation of a metal-hydride species, which is the active catalyst. The substrate (ketone) coordinates to the metal center, and the hydride is transferred to the carbonyl carbon in a stereoselective manner, dictated by the chiral environment of the ligand. The resulting chiral alcohol is then released, and the catalyst is regenerated.

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient asymmetric transfer hydrogenation of ketones in ethanol with chiral iridium complexes of spiroPAP ligands as catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Analytical Quantification of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic Acid

Part 1: Introduction & Strategic Analysis

Analyte Profile & Challenges

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (CAS: 122442-02-8) is a highly polar, amphoteric pyrrolidine derivative often utilized as a chiral building block in the synthesis of anticholinergic agents (e.g., glycopyrronium analogues).

Physicochemical Challenges:

-

Extreme Polarity: With a LogP of approximately -2.6, this compound exhibits negligible retention on standard C18 Reversed-Phase (RP) columns, eluting in the void volume where ion suppression is highest.

-

Lack of Chromophore: The molecule lacks a conjugated

-system, rendering standard UV detection (254 nm) impossible. Direct UV detection is limited to non-specific regions (<210 nm), which suffers from solvent interference. -

Zwitterionic Nature: Containing both a secondary amine (basic) and a carboxylic acid (acidic), the net charge is highly pH-dependent, complicating peak shape and retention stability.

Method Selection Decision Matrix

Select the protocol based on your laboratory's instrumentation and sensitivity requirements.

Figure 1: Decision matrix for selecting the appropriate analytical methodology.

Part 2: Detailed Protocols

Protocol A: HILIC-MS/MS (Gold Standard for Bioanalysis)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-rich layer on a polar stationary phase to retain polar analytes. This method avoids derivatization and offers maximum sensitivity.

1. Instrumentation & Conditions

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

-

Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

-

Why: Zwitterionic phases provide a stable charge environment for amphoteric molecules compared to bare silica.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

2. Gradient Program

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |

| 0.00 | 90 | 0.4 | Initial high organic for retention |

| 1.00 | 90 | 0.4 | Isocratic hold |

| 6.00 | 50 | 0.4 | Linear ramp to elute analyte |

| 7.00 | 50 | 0.4 | Wash |

| 7.10 | 90 | 0.4 | Return to initial |

| 12.00 | 90 | 0.4 | Critical Re-equilibration |

3. MS/MS Parameters (ESI Positive Mode)

-

Precursor Ion: [M+H]⁺ = 146.1 m/z

-

Product Ions (Quantifier/Qualifier):

-

Primary: 146.1

84.1 (Loss of -COOH and -OH groups; pyrrolidine ring fragment). -

Secondary: 146.1

55.1 (Ring fragmentation).

-

-

Internal Standard: Use a structural analog like Proline-d3 or Pyrrolidine-d8 if isotopically labeled analyte is unavailable.

Protocol B: HPLC-Fluorescence with FMOC-Cl Derivatization

Principle: Since the analyte lacks a chromophore, we tag the secondary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) . This adds a bulky, hydrophobic group, enabling retention on C18 columns and high-sensitivity fluorescence detection.

1. Reagents

-

Borate Buffer: 0.2 M, pH 8.5 (Critical for deprotonating the amine).

-

FMOC-Cl Solution: 5 mM in Acetonitrile.

-

Quenching Solution: 1% Adamantanamine or Glycine (to remove excess FMOC).

2. Derivatization Workflow

-

Mix: 100 µL Sample + 100 µL Borate Buffer (pH 8.5).

-

Add: 200 µL FMOC-Cl reagent.

-

Incubate: Vortex and let stand at ambient temperature for 5 minutes.

-

Quench: Add 20 µL Quenching Solution (reacts with excess FMOC to prevent column overload).

-

Inject: Inject directly or dilute with mobile phase.

3. HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

-

Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).

-

Mobile Phase:

-

Gradient: 30% B to 90% B over 15 minutes. The FMOC-derivative will elute late due to increased hydrophobicity.

Protocol C: GC-MS (Structural Confirmation)

Principle: Silylation of the hydroxyl (-OH), amine (-NH), and carboxyl (-COOH) groups to render the molecule volatile.

1. Derivatization

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Procedure:

-

Dry sample completely under Nitrogen stream (Strictly anhydrous).

-

Add 50 µL Pyridine + 50 µL BSTFA/TMCS.

-

Heat at 70°C for 30 minutes.

-

Inject 1 µL into GC.

-

2. GC Parameters

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

-

Temp Program: 80°C (1 min)

15°C/min -

Detection: EI Source (70 eV), SIM mode for quantification.

Part 3: Method Validation & Troubleshooting

Validation Parameters (ICH M10 Guidelines)

| Parameter | Acceptance Criteria (Bioanalysis) | Acceptance Criteria (QC/Purity) |

| Linearity (r²) | > 0.990 | > 0.999 |

| Accuracy | 85-115% | 98-102% |

| Precision (CV) | < 15% | < 2% |

| Recovery | Consistent (> 50%) | N/A (Direct injection) |

Troubleshooting Guide

Figure 2: Troubleshooting logic for common chromatographic anomalies.

Critical Scientific Notes

-

Stereochemistry: This compound has two chiral centers. If enantiomeric separation is required (e.g., separating (S,S) from (R,S)), replace the standard columns above with a Chiralpak ZWIX(+) (for HILIC mode) or Chiralpak AGP (for RP mode).

-

Sample Diluent: For HILIC, samples must be dissolved in high organic solvent (e.g., 80% ACN). Injecting aqueous samples will disrupt the water layer on the stationary phase, causing peak distortion ("breakthrough").

References

-

Jandera, P. (2011).[5] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link[5]

-

Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[4] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link

-

Sigma-Aldrich. (2025). Derivatization Reagents for HPLC: FMOC-Cl Protocol. Technical Bulletin. Link

-

PubChem. (2025). Compound Summary: 2-(Pyrrolidin-3-yl)acetic acid.[7][8] National Library of Medicine. Link

-

Thermo Fisher Scientific. (2024). HILIC Separations: A Practical Guide to Method Development. Application Note 20684. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids [agris.fao.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. hplc.eu [hplc.eu]

- 6. Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. (S)-2-(Pyrrolidin-3-yl)acetic acid | C6H11NO2 | CID 1502075 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic Acid

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (also known as 3-pyrrolidinylglycolic acid).[1] This moiety is a critical pharmacophore in the development of muscarinic antagonists and glycopyrrolate analogs.[1]

The conventional synthesis of

Key Process Advantages:

-

Safety: Avoids direct use of gaseous HCN or anhydrous HCN generators.[1]

-

Scalability: All steps are conducted in aqueous/organic biphasic systems or standard hydrolysis conditions suitable for reactor scale.[1]

-

Efficiency: Concomitant deprotection of the

-Boc group during the hydrolysis step streamlines the workflow.

Retrosynthetic Analysis

The target molecule, a pyrrolidine-substituted glycolic acid, is best disconnected at the

Caption: Retrosynthetic disconnection showing the C1 homologation from the aldehyde precursor.

Detailed Experimental Protocol

Stage 1: Bisulfite Adduct Formation

Objective: Convert the aldehyde to a stable, water-soluble bisulfite adduct to facilitate safe reaction with cyanide.

-

Starting Material:

-Boc-3-formylpyrrolidine (CAS: 107026-63-3).[1] -

Reagents: Sodium Bisulfite (

), Water.[2]

Procedure:

-

Charge a reactor with

-Boc-3-formylpyrrolidine (1.0 equiv) and Methanol (2.0 vol).[1] -

In a separate vessel, prepare a saturated aqueous solution of Sodium Bisulfite (1.5 equiv) in water (3.0 vol).

-

Add the bisulfite solution dropwise to the aldehyde solution at

. -

Stir vigorously for 2–4 hours at room temperature. A thick white precipitate (the bisulfite adduct) may form.

-

Checkpoint: Monitor consumption of aldehyde by TLC or HPLC.

Stage 2: Cyanohydrin Formation

Objective: Displace the sulfonate group with cyanide to form the cyanohydrin.[1]

-

Reagents: Potassium Cyanide (

), Water/Ethyl Acetate.

Procedure:

-

Cool the bisulfite adduct mixture to

. -

Add Ethyl Acetate (5.0 vol) to create a biphasic system.

-

Slowly add a solution of Potassium Cyanide (1.5 equiv) in water (2.0 vol) over 30 minutes. Caution: Exothermic.[1]

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Workup: Separate the phases. Extract the aqueous layer with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate under reduced pressure to yield the crude-

Note: The cyanohydrin is often an oil; proceed immediately to hydrolysis to avoid degradation.[1]

-

Stage 3: Hydrolysis and Deprotection

Objective: Convert the nitrile to the carboxylic acid and remove the Boc protecting group in a single step.

-

Reagents: Conc. Hydrochloric Acid (

), Water.[1]

Procedure:

-

Dissolve the crude cyanohydrin in Conc. HCl (5.0 vol) and Water (5.0 vol).[1]

-

Heat the mixture to reflux (

) for 6–12 hours.-

Observation: Evolution of

(from Boc) and

-

-

Cool to room temperature.

-

Concentrate the solution to dryness under reduced pressure to remove excess HCl and water.

-

Purification:

-

Concentrate the ammoniacal fractions to yield the zwitterionic product.[1]

-

Final Polish: Recrystallize from Ethanol/Water if necessary.

Process Safety & Engineering Controls

Scale-up of this chemistry requires strict adherence to safety protocols due to the use of Cyanide.[1]

Caption: Waste management flow for cyanide-containing effluent streams.

Critical Safety Parameters:

-

pH Control: Maintain pH > 10 during all cyanide handling steps to prevent formation of HCN gas.

-

Quenching: All cyanide-containing glassware and waste must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal.[1]

-

Ventilation: Reactions must be performed in a fume hood with a high-efficiency scrubber system.[1]

Analytical Specifications

Expected Data for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (HCl Salt)

| Test | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | HPLC (C18, Phosphate Buffer/MeCN) | |

| Consistent with structure | ||

| Mass Spec | LC-MS (ESI+) | |

| Water Content | Karl Fischer |

Key NMR Signals (

-

(d, 1H,

-

(m, 4H, Ring

-

(m, 1H,

References

-

Cyanohydrin Synthesis via Bisulfite Adducts

-

General Synthesis of

-Hydroxy Acids: -

Pyrrolidine Building Blocks

-

Safety in Cyanide Chemistry

Sources

Troubleshooting & Optimization

purification challenges of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Technical Support Center: Purification of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Executive Summary & Molecule Profile

User: "I am struggling to isolate 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid from my reaction mixture. Standard extractions are failing, and I see multiple peaks in HPLC."

Scientist Response:

This molecule presents a "perfect storm" of purification challenges due to its zwitterionic nature , high polarity , and multiple chiral centers . Unlike simple lipophilic drugs, this compound behaves more like an amino acid. It exists as a zwitterion (inner salt) in neutral aqueous solutions, making it insoluble in non-polar organic solvents (DCM, Hexane) and highly soluble in water. Furthermore, the molecule possesses two chiral centers (C3 on the pyrrolidine ring and the

Key Physicochemical Properties:

| Property | Characteristic | Impact on Purification |

|---|

| Structure | Pyrrolidine ring +

Module 1: Isolation from Aqueous Reaction Mixtures

Q: "I tried extracting the product with Dichloromethane (DCM) and Ethyl Acetate at pH 7, but the recovery was near zero. Where is my compound?"

A: Your compound is trapped in the aqueous phase.

At pH 7, the secondary amine is protonated (

Protocol: Ion-Exchange Chromatography (Desalting & Isolation) Do not use liquid-liquid extraction. Use Strong Cation Exchange (SCX) resin to capture the amine.

Step-by-Step Workflow:

-

Resin Preparation: Use Dowex 50W-X8 (hydrogen form). Pre-wash with water until eluent is neutral.

-

Loading: Acidify your crude aqueous reaction mixture to pH 2 (ensures full protonation of the amine). Load onto the column.[2][3]

-

Washing: Flush with 3-5 column volumes (CV) of deionized water to remove inorganic salts and non-basic impurities.

-

Elution: Elute with 1M - 2M Aqueous Ammonia (

) . -

Concentration: Lyophilize (freeze-dry) the ammoniacal fractions. Do not use high heat (

) to avoid potential lactamization.

Visual Workflow (DOT Diagram):

Caption: Figure 1.[4] Cation exchange workflow for isolating zwitterionic pyrrolidine derivatives from saline mixtures.

Module 2: Separation of Diastereomers

Q: "I see two distinct peaks in my HPLC (or a split peak) with identical Mass Spec (m/z) values. Is this an impurity?"

A: These are likely diastereomers , not impurities.

Because you have two chiral centers, you have generated a mixture of

Troubleshooting Guide:

| Method | Suitability | Protocol Notes |

| Flash Chromatography (Silica) | Poor | The zwitterion streaks on silica. Requires high % MeOH/NH |

| C18 Reverse Phase | Low Retention | Compound elutes in void volume. Use "Aq" compatible columns or HILIC. |

| HILIC (Zwitterionic) | Excellent | Best for polar zwitterions. Separates diastereomers based on hydrophilicity. |

| Crystallization | Variable | Diastereomers often have vastly different solubilities.[2] |

Recommended Protocol: Fractional Crystallization Before resorting to expensive Prep-HPLC, attempt to separate diastereomers by solubility.

-

Solvent System: Ethanol/Water or Isopropanol/Water.

-

Procedure: Dissolve the crude solid in minimum hot Ethanol (containing 5-10% water). Allow to cool slowly to room temperature, then

. -

Outcome: Often, one diastereomeric pair is significantly less soluble and will crystallize.[2] The other remains in the mother liquor.

-

Validation: Check the purity of the crystals vs. the mother liquor using HILIC-HPLC.

Module 3: Analytical Method & Quality Control

Q: "My standard C18 HPLC method shows no retention. How do I analyze purity?"

A: Standard C18 columns cannot retain this molecule because it is too polar. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized polar-embedded column.

Recommended HILIC Method:

-

Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) in Water.[4][5][7][8]

-

Gradient: 90% B to 50% B over 20 minutes.

-

Detection: ELSD or CAD (if UV absorbance is low due to lack of chromophores), or UV at 205-210 nm (carboxyl/amine absorption).

Visual Mechanism of HILIC Separation:

Caption: Figure 2. Partitioning mechanism in HILIC mode. The polar analyte partitions into the water-rich layer on the stationary phase.

Module 4: Stability & Storage

Q: "The compound turns into an insoluble gum upon drying. What happened?"

A: You likely triggered oligomerization or lactamization .

-

Lactamization: The secondary amine can attack the carboxylic acid (or ester, if derivatized) to form a cyclic amide. While a 4-membered ring is strained, intermolecular reactions can form polymers.

-

Hygroscopicity: As a zwitterionic salt, it is extremely hygroscopic. "Gumming" is often just water absorption.

Prevention:

-

Lyophilization: Always freeze-dry rather than rotary evaporate to dryness from water. The fluffy powder is more stable.

-

Storage: Store as the Hydrochloride (HCl) salt.

-

Conversion: Dissolve free zwitterion in water, add 1 equivalent of dilute HCl, and lyophilize. The HCl salt disrupts the zwitterionic lattice and is often more crystalline and stable.

-

References

-

Chromatography Today. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link]

-

LCGC International. (2022). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Retrieved from [Link]

-

Dombrády, Z. S., et al. (2019).[4] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]

Sources

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability & Handling of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

The following Technical Support Guide is designed for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid , a complex zwitterionic intermediate often used in the synthesis of muscarinic antagonists and excitotoxic amino acid analogs.

This guide addresses the specific stability challenges arising from its dual nature as a secondary amine and an

Executive Stability Summary

Compound Profile:

-

Chemical Nature: Zwitterionic solid (Internal salt).

-

Critical Reactivity: The molecule contains a

-amino acid motif (via the ring) and an -

Primary Degradation Risk: Spontaneous Intramolecular Lactamization (forming a bicyclic pyrrolizidinone) and Oxidative N-degradation .

Quick Reference: Storage Matrix

| State | Condition | Stability Forecast | Major Risk |

| Solid (Powder) | -20°C, Desiccated, Argon | > 2 Years | Hygroscopic clumping; Carbonate formation (CO₂ absorption). |

| Solid (Powder) | +25°C, Ambient Air | < 3 Months | Deliquescence; Oxidation to N-oxides. |

| Solution (Water) | pH 2.0 - 5.0 (Acidic) | 24 - 48 Hours | Slow dimerization (Estolides). |

| Solution (Water) | pH 7.0 - 9.0 (Basic) | < 6 Hours | Rapid Lactamization (Cyclization); Racemization. |

| Solution (DMSO) | Room Temp | ~ 1 Week | N-Oxidation (if DMSO is not degassed). |

Troubleshooting Guide (FAQ Format)

Module A: Physical State & Solubility Issues

Q: The white powder has turned into a sticky, yellow gum. Is it still usable? A: Likely No.

-

Diagnosis: The compound is highly hygroscopic . The transition to a gum indicates moisture absorption, which catalyzes two degradation pathways:

-

Oxidation: The "yellowing" suggests N-oxidation of the secondary amine, often accelerated by trace transition metals in non-inert environments.

-

Oligomerization: High concentration in the "gum" phase promotes intermolecular esterification between the

-hydroxyl group of one molecule and the carboxyl group of another (Estolide formation).

-

-

Action: Discard. For future aliquots, warm the vial to room temperature before opening to prevent condensation. Handle exclusively in a glovebox or low-humidity environment.

Q: I cannot dissolve the compound in pure acetonitrile or chloroform. A: This is expected behavior.

-

Mechanism: As a zwitterion (internal salt), the lattice energy is high. It requires high-dielectric protic solvents (Water, Methanol) or dipolar aprotic solvents (DMSO, DMF) to solvate the ionic charges.

-

Protocol: If organic solubility is required for a reaction, you must "mask" the zwitterion by:

-

Using a silylating agent (e.g., BSTFA).

-

Protecting the amine (e.g., Boc-protection) to break the internal salt network.

-

Module B: Chemical Stability & Degradation[1]

Q: My LC-MS shows a new peak with [M-18] mass difference appearing over time. A: You are observing Intramolecular Lactamization.

-

The Science: The structure contains a secondary amine separated by 3 carbons from the carboxylic acid (counting through the pyrrolidine ring: N1

C2 -

Trigger: This reaction is thermodynamically favorable and kinetically accelerated by Basic pH (which un-protonates the amine, making it nucleophilic) and Heat .

-

Prevention: Maintain solutions at slightly acidic pH (pH 3-5) to keep the amine protonated (

), reducing its nucleophilicity.

Q: I see peak broadening and "fronting" in my HPLC chromatogram. A: This is likely a pH Mismatch or Metal Chelation.

-

Diagnosis 1 (pH): The

-hydroxy acid and secondary amine create a complex ionization profile. If your mobile phase pH is near the pKa (approx. 2.5 for acid, 9.5 for amine), the molecule rapidly switches protonation states, causing peak distortion. -

Diagnosis 2 (Chelation):

-Hydroxy acids are potent chelators of iron/steel in HPLC columns. -

Action:

-

Use a buffered mobile phase (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate). Do not use pure water.

-

Add a chelating agent (e.g., EDTA) to the mobile phase or use a "bio-inert" (PEEK-lined) column.

-

Visualizing the Degradation Pathways[2]

The following diagram illustrates the three critical failure modes for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid.

Figure 1: The "Red Path" (Lactamization) represents the formation of the bicyclic system, which is irreversible under standard storage conditions.

Standardized Analytical Protocols

To verify the purity of your material, do not rely on standard C18 gradients which often fail to retain this polar zwitterion.

Recommended HPLC Method (HILIC Mode)

This method is designed to separate the intact amino acid from its lactam degradation product.

| Parameter | Setting | Rationale |

| Column | Zwitterionic HILIC (e.g., ZIC-HILIC), 3.5µm | Retains polar zwitterions via electrostatic interaction. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Buffers the zwitterion; prevents lactamization on-column. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier. |

| Gradient | 90% B to 40% B over 15 mins | Elutes hydrophobic degradation products first. |

| Detection | CAD (Charged Aerosol) or LC-MS | Compound has weak UV absorbance (only carboxyl end absorption at 205-210nm). |

| Sample Diluent | 80% Acetonitrile / 20% Buffer A | Matches initial gradient to prevent peak distortion. |

References & Authoritative Grounding

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Council for Harmonisation. Link

-

Context: Defines the standard stress testing protocols (acid, base, oxidation) referenced in Module B.

-

-

Beller, M., et al. (2015).[4] "Iron-Catalyzed Intramolecular Dehydrogenative Coupling of Amino Alcohols." Journal of Chemistry Letters. Link

-

Context: Mechanistic validation of intramolecular cyclization (lactamization) risks in amino-alcohol systems.

-

-

PubChem Compound Summary. (2024). "(S)-2-(Pyrrolidin-3-yl)acetic acid."[5][6] National Center for Biotechnology Information. Link

-

Context: Source of physiochemical data (LogP, H-bond donor/acceptor counts) used to determine solubility profiles.

-

-

Bjerrum, E.J., et al. (2022). "Oxidation of Secondary Amines in Pharmaceutical Compounds." Pharmaceutics.[7][3][8] Link

-

Context: Explains the N-oxidation pathway and the "yellowing" phenomenon described in the Troubleshooting section.

-

Sources

- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 2. ICH Official web site : ICH [ich.org]

- 3. m.youtube.com [m.youtube.com]

- 4. jchemlett.com [jchemlett.com]

- 5. (S)-2-(pyrrolidin-3-yl)acetic acid | 122442-02-8 [amp.chemicalbook.com]

- 6. (S)-2-(Pyrrolidin-3-yl)acetic acid | C6H11NO2 | CID 1502075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Phase I Reactions: Oxidation of Carbon-Heteroatom and Miscellaneous Systems [jove.com]

optimization of reaction conditions for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid derivatization